molecular formula C8H5BrN2O2 B2928109 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 1638767-41-5

3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Cat. No.: B2928109
CAS No.: 1638767-41-5
M. Wt: 241.044
InChI Key: MXWBPGDEZHOYPM-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS 1638767-41-5) is a high-value brominated azaindole derivative that serves as a versatile heterocyclic building block in pharmaceutical research and development. With a molecular formula of C8H5BrN2O2 and a molecular weight of 241.04 g/mol, this compound is a key synthetic intermediate for constructing more complex molecules . Its structure features a bromine atom at the 3-position and a carboxylic acid group at the 6-position, allowing for diverse functionalization via cross-coupling reactions and carboxylate derivatization . This 7-azaindole core is of significant interest in medicinal chemistry, particularly in the design of kinase inhibitors . Research has identified analogs based on the 7-azaindole scaffold as potent growth inhibitors of Trypanosoma brucei , the parasite responsible for Human African Trypanosomiasis (HAT), highlighting its utility in the discovery of treatments for neglected tropical diseases . The hydrogen bond donor/acceptor pair of the azaindole core is often critical for maintaining biological potency in such applications . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is supplied with a typical purity of 97% and should be stored at 4°C . Handle with appropriate precautions, as it may cause irritation upon contact with skin, eyes, or if ingested . This chemical is strictly for research and development use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-3-10-7-4(5)1-2-6(11-7)8(12)13/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWBPGDEZHOYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves the bromination of pyrrolo[2,3-b]pyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Positional Isomers of Brominated Pyrrolopyridine Carboxylic Acids

Compound Name CAS Number Molecular Formula Bromine Position Carboxylic Acid Position Purity Key Differences References
3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid 1290046-61-5 C₈H₅BrN₂O₂ 3 6 97% Target compound; optimal electronic effects for binding
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid 1190322-26-9 C₈H₅BrN₂O₂ 5 6 95% Bromine at position 5 alters steric and electronic interactions
4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid 1190321-81-3 C₈H₅BrN₂O₂ 4 6 97% Bromine at position 4 may reduce planarity of the core
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 1190321-20-0 C₈H₅BrN₂O₂ 6 3 97% Inverse substitution pattern; impacts solubility

Key Findings :

  • Electronic Effects : Bromine at position 3 (target compound) enhances electron-withdrawing effects near the carboxylic acid, improving hydrogen-bonding capacity compared to bromine at positions 4 or 5 .
  • Steric Considerations : Bromine at position 5 (CAS 1190322-26-9) introduces steric hindrance that may limit interactions in enzymatic binding pockets .

Derivatives with Modified Functional Groups

Compound Name CAS Number Molecular Formula Functional Group Purity Key Differences References
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate 1190322-65-6 C₉H₇BrN₂O₂ Methyl ester 97% Ester derivative; improved lipophilicity
3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine 1190321-04-0 C₇H₆BrN₃ Amine 97% Amine group at position 5; basicity impacts solubility
3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid 1190322-94-1 C₈H₅BrN₂O₂ Fused ring isomer 98% Pyrrolo[3,2-b]pyridine core; altered π-stacking behavior

Key Findings :

  • Ester vs. Acid : The methyl ester derivative (CAS 1190322-65-6) exhibits higher cell permeability due to reduced polarity, making it preferable for prodrug designs .
  • Ring Fusion : The [3,2-b] fused isomer (CAS 1190322-94-1) shows distinct crystallographic packing compared to the [2,3-b] core, affecting solid-state reactivity .

Structurally Related Heterocycles

Compound Name CAS Number Molecular Formula Core Structure Purity Key Differences References
4-(3-Fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid N/A C₁₄H₉FN₂O₂S Thienopyridine N/A Sulfur-containing core; planar structure
6-Iodo-1H-indole-2-carboxylic acid 383133-28-6 C₉H₆INO₂ Indole 97% Larger halogen (iodine); indole vs. pyrrolopyridine

Key Findings :

  • Thienopyridine Analogs: The thieno[2,3-b]pyridine derivative () exhibits near-planar geometry, similar to the target compound, but sulfur inclusion alters electronic properties .
  • Indole Derivatives : 6-Iodo-1H-indole-2-carboxylic acid (CAS 383133-28-6) demonstrates how halogen size (iodine vs. bromine) and core structure (indole vs. pyrrolopyridine) influence bioactivity .

Biological Activity

Overview

3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. Its structure features a bromine atom attached to a pyrrolo[2,3-b]pyridine ring system, with a carboxylic acid group that enhances its reactivity and biological interactions. This compound has garnered interest due to its applications in synthesizing various pharmacologically active molecules.

  • IUPAC Name : this compound
  • CAS Number : 1638767-41-5
  • Molecular Formula : C₈H₅BrN₂O₂
  • Molecular Weight : 241.04 g/mol

Medicinal Chemistry Applications

This compound is primarily used in the development of kinase inhibitors, which are crucial in cancer therapy. The compound has been studied for its ability to inhibit specific enzymes and signaling pathways related to tumor growth and metastasis.

Inhibition Studies

Recent studies have highlighted the compound's role in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, derivatives of pyrrolo[2,3-b]pyridine have shown significant inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC₅₀ values indicating strong potential as therapeutic agents:

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)
4h7925

This data suggests that compounds derived from this scaffold could serve as effective treatments for cancers driven by aberrant FGFR signaling .

Case Study 1: DYRK1A Inhibition

Case Study 2: Anticancer Activity

In vitro studies involving breast cancer cell lines have shown that certain derivatives of this compound not only inhibited cell proliferation but also induced apoptosis and reduced migration and invasion capabilities . This highlights the compound's potential as an anticancer agent.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves the bromination of pyrrolo[2,3-b]pyridine derivatives using reagents like N-bromosuccinimide (NBS). The compound can undergo various reactions:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Coupling Reactions : It participates in cross-coupling reactions to form complex structures useful in drug development.

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